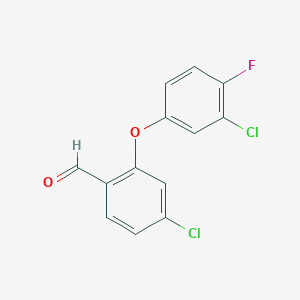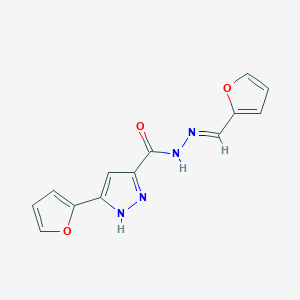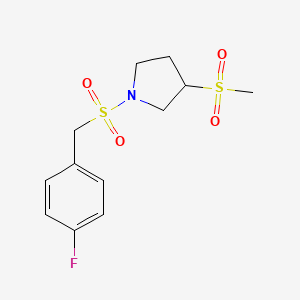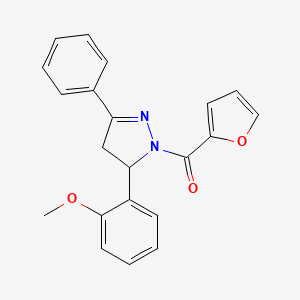
4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The Suzuki reaction, which is a type of cross-coupling reaction, could potentially be used in the synthesis of this compound .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes : A study demonstrated the use of Pd-catalysis for ortho C-H hydroxylation of benzaldehydes, highlighting the role of different substituents and reagents in the process, which can include compounds like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde (Chen, Sorensen, & Ozturk, 2017).
Polymer Chemistry
- Synthesis and Copolymerization of Novel Phenoxy Ring-Substituted Acrylates : Research on phenoxy ring-substituted acrylates for copolymerization with styrene indicates the potential of compounds like this compound in developing new polymers (Whelpley et al., 2022).
Environmental Chemistry
- Anaerobic Transformation of Phenols : Studies on the anaerobic transformation of phenols to benzoates and the role of fluorinated analogues like this compound in elucidating transformation mechanisms are noteworthy (Genthner, Townsend, & Chapman, 1989).
Material Science
- Synthesis of Electrically Conductive Polymers : The synthesis and characterization of bis-aldehyde monomers, which may include derivatives like this compound, for producing electrically conductive pristine polyazomethines have been explored (Hafeez et al., 2019).
Chemical Sensing
- Colorimetric and Fluorescence Sensing of pH : Schiff-base molecules derived from benzaldehyde compounds, potentially including this compound, have been investigated for their use as ratiometric fluorescent chemosensors for pH (Halder, Hazra, & Roy, 2018).
Adsorption Studies
- Synthesis of Microporous Polyaminals for Carbon Dioxide Adsorption : Research has been conducted on using monoaldehyde compounds, including fluorinated benzaldehydes, for synthesizing microporous polyaminals with applications in carbon dioxide adsorption (Li, Zhang, & Wang, 2016).
Wirkmechanismus
Target of Action
Related compounds such as 2-(3-chloro-4-fluorophenoxy)acetic acid and Pyraflufen-ethyl have been shown to inhibit the enzyme activity of protoporphyrinogen oxidase (Protox), which plays a crucial role in the biosynthesis of tetrapyrroles.
Mode of Action
For instance, Pyraflufen-ethyl inhibits the enzyme activity of Protox . This inhibition disrupts the heme biosynthesis pathway, leading to the accumulation of photodynamic porphyrins that cause cell death upon exposure to light.
Biochemical Pathways
The compound’s action on the heme biosynthesis pathway, specifically the inhibition of Protox, leads to the accumulation of protoporphyrin IX. This compound is a potent photosensitizer, and its accumulation leads to the production of reactive oxygen species upon exposure to light, causing oxidative damage and cell death .
Result of Action
The result of the compound’s action is likely the disruption of normal cellular function due to the oxidative damage caused by the accumulation of protoporphyrin IX and subsequent production of reactive oxygen species. This leads to cell death, which can be beneficial in certain applications such as weed control .
Action Environment
The efficacy and stability of 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde can be influenced by various environmental factors. For instance, light exposure can enhance the compound’s toxicity due to the photodynamic nature of accumulated protoporphyrin IX . Other factors such as pH, temperature, and presence of other chemicals can also impact the compound’s action.
Eigenschaften
IUPAC Name |
4-chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYBZOBNXFEPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)C=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2892705.png)

![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)





![2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2892716.png)

